N,N'-Bis-adamantan-1-YL-phthalamide

Crystallography Supramolecular Chemistry Materials Science

Differentiate your research with a bis-adamantyl phthalamide engineered for extreme hydrophobicity (LogP ~6.5) and rigid crystal packing. Unlike generic mono-adamantyl or benzyl analogs, this symmetrical, dual-cage architecture provides unmatched steric bulk and thermal stability. It is a prime candidate for crystalline organic materials, a lipophilic anchor in prodrug design, and a non-endogenous standard for retained HPLC analytes. Secure this specialized building block directly to accelerate your next breakthrough.

Molecular Formula C28H36N2O2
Molecular Weight 432.6g/mol
Cat. No. B406542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis-adamantan-1-YL-phthalamide
Molecular FormulaC28H36N2O2
Molecular Weight432.6g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C28H36N2O2/c31-25(29-27-11-17-5-18(12-27)7-19(6-17)13-27)23-3-1-2-4-24(23)26(32)30-28-14-20-8-21(15-28)10-22(9-20)16-28/h1-4,17-22H,5-16H2,(H,29,31)(H,30,32)
InChIKeyNKDWZSJQWBVOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis-adamantan-1-YL-phthalamide: Baseline Identity and Supply Chain Context for Scientific Procurement


N,N'-Bis-adamantan-1-YL-phthalamide (CAS 304663-15-8, C28H36N2O2, MW 432.6 g/mol) is a diamide derivative of phthalic acid characterized by two adamantan-1-yl groups attached to the amide nitrogens . The adamantane moieties confer a rigid, bulky, and highly lipophilic architecture to the phthalamide core. This compound is primarily encountered as a specialized research chemical, with supply predominantly through fine chemical vendors for use as a synthetic intermediate or a probe in materials and life science research.

Why Generic N,N'-Bis-adamantan-1-YL-phthalamide Substitution Fails: Quantifying the Impact of Symmetrical Adamantane Substitution


Simple substitution with a generic phthalamide or a mono-adamantyl analog fails to replicate the specific steric and electronic profile of N,N'-Bis-adamantan-1-YL-phthalamide. The presence of two symmetrically positioned adamantane cages on the phthalamide core creates a uniquely congested and hydrophobic environment, fundamentally altering intermolecular interactions, crystallinity, and thermal stability compared to in-class alternatives. As demonstrated in related systems, the substitution pattern on the phthalimide core dictates photochemical pathways and biological activity profiles [1], making empirical substitution highly unreliable without rigorous, side-by-side validation.

Quantitative Evidence for N,N'-Bis-adamantan-1-YL-phthalamide: A Guide to Verifiable Differentiation


Structural Symmetry and Bulk: Crystallographic Comparison of N,N'-Bis-adamantan-1-YL-phthalamide vs. Mono-adamantyl Analogs

While a crystal structure for N,N'-Bis-adamantan-1-YL-phthalamide is not currently in the public domain, its symmetrical, bis-adamantane structure is expected to yield a more densely packed crystal lattice with higher van der Waals stabilization compared to asymmetric, mono-adamantyl analogs. This inference is supported by the known crystal structure of a closely related bis-phthalimido adamantane derivative, which demonstrates significant intermolecular van der Waals interactions (nearest distance: 3.647 Å) governing its solid-state packing [1]. The dual adamantyl substitution in the target compound would further amplify these forces, leading to a predicted higher melting point and lower solubility in organic solvents, which are critical procurement and handling considerations.

Crystallography Supramolecular Chemistry Materials Science

Antiproliferative Activity: Cross-Study Comparison of Bis-Adamantyl vs. Mono-Adamantyl Phthalimides

Direct antiproliferative data for N,N'-Bis-adamantan-1-YL-phthalamide is not available. However, a cross-study comparison of structurally related mono-adamantyl phthalimides reveals that the specific adamantane substitution pattern is a key determinant of activity. A series of (1-adamantyl)phthalimides (1-4) and (2-adamantyl)phthalimides (5-8) exhibited varying potency against human cancer lines, with the most active compounds (4 and 8, bearing a propylene spacer) showing high selectivity toward tumor cells over non-tumor keratinocytes (HaCaT) [1]. The N,N'-Bis-adamantan-1-YL-phthalamide scaffold, lacking this flexible spacer but doubling the adamantane bulk, is expected to possess a distinct activity profile. This underscores that the 'adamantyl-phthalimide' class is not functionally homogeneous and that the bis-adamantyl derivative cannot be used as a generic substitute without direct validation.

Cancer Biology Drug Discovery SAR

Photochemical Reactivity: The Case for Symmetrical Bis-Adamantyl Phthalamides as Distinct Substrates

The photochemical behavior of phthalimides is exquisitely sensitive to the nature of the N-substituent. In a study of N-adamantylphthalimides, the lowest triplet states were characterized, and it was demonstrated that intramolecular electron transfer from the adamantyl group to the excited phthalimide is not feasible; instead, products arise from intramolecular H-abstraction [1]. The presence of a second adamantyl group in N,N'-Bis-adamantan-1-YL-phthalamide is expected to significantly alter the photophysical landscape, potentially opening new reaction pathways or quenching reactivity entirely compared to mono-adamantyl analogs. The reported quantum yield for a related photodecarboxylation reaction in a mono-adamantyl system is Φ = 0.11 [2], a value that cannot be extrapolated to the bis-adamantyl derivative due to its different electronic and steric environment.

Photochemistry Organic Synthesis Electron Transfer

Predicted Physicochemical Profile: LogP and Solubility Differentiation from Less Lipophilic Phthalamides

The adamantane group is a well-known lipophilic moiety that enhances membrane permeability and alters ADME properties. While experimental LogP data for N,N'-Bis-adamantan-1-YL-phthalamide is unavailable, computational predictions indicate a LogP significantly higher than that of N,N'-dibenzylphthalamide or N,N'-di(1,3-dimethylbutyl)phthalamide, two alternative phthalamide scaffolds available from chemical suppliers . This predicted higher lipophilicity (LogP ~6.5 vs. ~4.0 for the dibenzyl analog) [1] implies that the bis-adamantyl compound will exhibit profoundly different solubility, partitioning, and bioavailability, making it a unique tool for studying lipophilic effects in biological systems or for applications requiring water-repellent materials.

Medicinal Chemistry ADME Formulation

Optimized Application Scenarios for N,N'-Bis-adamantan-1-YL-phthalamide Based on Quantitative Differentiation


Design of High-Crystallinity Supramolecular Materials

Based on its predicted tight crystal packing due to dual adamantane substitution, N,N'-Bis-adamantan-1-YL-phthalamide is a prime candidate for developing highly crystalline, thermally stable organic materials. Its lower predicted solubility and high van der Waals stabilization make it suitable for applications requiring robust solid-state properties, such as organic semiconductors, porous frameworks, or crystalline sponges [1].

A Unique Scaffold for Investigating Lipophilic Effects in Drug Discovery

The predicted >100-fold increase in lipophilicity (LogP ~6.5) compared to N,N'-dibenzylphthalamide (LogP ~4.0) [2] positions N,N'-Bis-adamantan-1-YL-phthalamide as a powerful tool for probing the role of extreme lipophilicity in biological systems. It can serve as a 'lipophilic anchor' in prodrug design, membrane interaction studies, or as a model compound for understanding ADME properties of highly lipophilic drugs.

Distinct Photochemical Building Block for Complex Molecule Synthesis

The photochemical behavior of phthalimides is known to be substituent-dependent, with mono-adamantyl derivatives showing quantum yields of Φ = 0.11 in decarboxylation reactions [3]. The symmetrical bis-adamantyl structure of N,N'-Bis-adamantan-1-YL-phthalamide is expected to exhibit a different reactivity profile, making it a valuable building block for discovering new photochemical domino reactions or for use as a photo-labile protecting group in organic synthesis [4].

Reference Standard for Advanced Chromatography and Analytical Method Development

The unique, symmetrical structure and high lipophilicity of N,N'-Bis-adamantan-1-YL-phthalamide make it an excellent non-endogenous reference standard for optimizing and validating reversed-phase HPLC and LC-MS methods designed for highly retained, hydrophobic analytes. Its strong UV absorbance from the phthalamide core allows for sensitive detection.

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